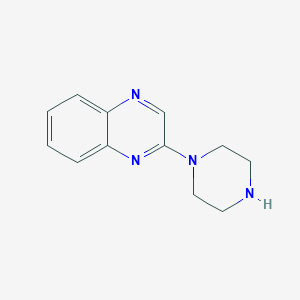

2-(Piperazin-1-yl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELPOLSGTUYMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473782 | |

| Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-91-4 | |

| Record name | 2-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperazin 1 Yl Quinoxaline and Its Derivatives

Classic Synthetic Routes

Traditional synthetic methods for preparing 2-(piperazin-1-yl)quinoxaline and its analogues have laid the groundwork for the development of more advanced procedures. These classic routes often involve multi-step sequences and are fundamental to the synthesis of this class of compounds.

Heterocyclization Approaches

Heterocyclization is a cornerstone of quinoxaline (B1680401) synthesis. This approach typically involves the construction of the quinoxaline ring system from acyclic precursors. While a direct one-step heterocyclization to form this compound is less common, a multi-step approach is a well-established route. This often begins with the synthesis of a quinoxaline core, which is subsequently functionalized with the piperazine (B1678402) group.

A common starting point is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, the reaction of o-phenylenediamine with diethyl oxalate (B1200264) yields 1,4-dihydroquinoxaline-2,3-dione. This intermediate can then be halogenated, typically with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to produce 2,3-dichloroquinoxaline. This di-halogenated intermediate is a versatile precursor for introducing the piperazine moiety, as will be discussed in the nucleophilic aromatic substitution section.

Table 1: Representative Two-Step Heterocyclization-Substitution Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | o-phenylenediamine, Diethyl oxalate | Reflux | 1,4-Dihydroquinoxaline-2,3-dione | ~90 |

| 2 | 1,4-Dihydroquinoxaline-2,3-dione | POCl₃, DMF (cat.) | 2,3-Dichloroquinoxaline | ~85 |

| 3 | 2,3-Dichloroquinoxaline, Piperazine | Ethanol (B145695), Triethylamine (B128534), Reflux | 2-(Piperazin-1-yl)-3-chloroquinoxaline | ~40 |

Reductive Amination Protocols

Reductive amination offers a plausible, albeit less frequently documented, pathway to this compound derivatives. This method typically involves the reaction of a carbonyl-containing quinoxaline derivative with piperazine in the presence of a reducing agent.

A hypothetical, yet chemically sound, approach would involve the synthesis of a quinoxaline-2-carbaldehyde (B121957) derivative. This aldehyde could then undergo a condensation reaction with piperazine to form an iminium ion intermediate, which is subsequently reduced in situ to yield the desired this compound derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). While this method is prevalent in the synthesis of other piperazine-containing heterocycles, its specific application to this compound is not extensively reported in readily available literature.

Condensation Reactions

The most fundamental and widely used method for the synthesis of the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is a direct and efficient way to construct the pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.netresearchgate.net

To directly synthesize a this compound derivative via this route, one would theoretically need a 1,2-dicarbonyl compound already bearing a piperazine moiety. For example, the condensation of an o-phenylenediamine with a piperazine-substituted glyoxal (B1671930) derivative would, in principle, yield the target compound directly. However, the stability and accessibility of such piperazine-containing dicarbonyl precursors can be a limiting factor. A more practical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound that has a leaving group at one of the carbonyl carbons, which can then be displaced by piperazine.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) is a highly effective and commonly employed method for the synthesis of this compound. This strategy relies on the reaction of a quinoxaline derivative bearing a suitable leaving group at the 2-position with piperazine. The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring activates the 2- and 3-positions towards nucleophilic attack.

The most common precursor for this reaction is 2-chloroquinoxaline (B48734), which is readily prepared from quinoxalin-2(1H)-one. The reaction of 2-chloroquinoxaline with piperazine, often in the presence of a base such as triethylamine or potassium carbonate to neutralize the generated HCl, proceeds smoothly to afford this compound in good yields. nih.gov The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures. nih.gov

Table 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound Derivatives

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloroquinoxaline | Piperazine | Anhydrous Na₂CO₃ | Acetonitrile | Reflux | Good | nih.gov |

| 2-Chloro-3-methoxyquinoxaline | Piperazine | - | Acetonitrile | - | Good | nih.gov |

| 2-Chloro-3-(substituted)quinoxaline | Piperazine | Triethylamine | Ethanol | Reflux | ~40 | researchgate.net |

Advanced and Green Synthetic Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These advanced and green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and simplify reaction procedures.

One-Pot Multicomponent Reactions

The synthesis of this compound derivatives has been successfully achieved through one-pot multicomponent reactions. For instance, a three-component reaction involving this compound, formaldehyde (B43269), and isatin (B1672199) has been reported to proceed in the presence of a novel acid nanocatalyst under green conditions. rsc.org This reaction exemplifies the efficiency of MCRs in rapidly generating molecular diversity from a common scaffold.

Table 3: One-Pot Three-Component Synthesis of a this compound Derivative

| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Conditions | Product | Yield (%) |

| This compound | Formaldehyde (37%) | Isatin | FeAl₂O₄@PTMS-sulfaguanidine-SA MNPs | Ethanol | Reflux | Isatin-based Schiff Mannich base of this compound | High |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for the synthesis of complex molecules like this compound and its derivatives. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose.

The Buchwald-Hartwig amination is a widely used method for the synthesis of arylamines, and it has been successfully applied to the synthesis of piperazinyl-substituted quinoxaline derivatives. This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

In the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, a class of compounds that contains the this compound core structure within a larger fused system, the Buchwald-Hartwig reaction is a key step. nih.govnih.govrsc.org The general approach involves the reaction of a bromo-substituted quinoxaline precursor with a substituted piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A typical procedure involves the use of a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). nih.gov The reaction is typically carried out in an inert solvent like toluene (B28343) at elevated temperatures, with a strong base such as sodium tert-butoxide (t-BuONa) to facilitate the catalytic cycle. nih.gov The choice of ligand and base is critical for the efficiency of the reaction, influencing both the reaction time and the yield of the desired product.

Table 1: Buchwald-Hartwig Amination for the Synthesis of Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives nih.gov

| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While direct Suzuki coupling to form this compound is less common, this methodology is crucial for the synthesis of derivatives where an aryl or heteroaryl group is attached to the quinoxaline or piperazine ring.

For instance, various substituted phenyl quinolines have been synthesized via Suzuki-Miyaura cross-coupling of bromo-substituted quinolines with substituted phenylboronic acids. researchgate.net This approach can be extrapolated to synthesize derivatives of this compound by starting with a halo-substituted version of this core structure. The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in the presence of a base. researchgate.net

In a more complex application, novel quinoline-appended biaryls have been synthesized by reacting 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([(dppf)PdCl₂]) and a base like cesium carbonate (Cs₂CO₃) in a mixed solvent system. nih.gov This demonstrates the utility of the Suzuki reaction in building complex molecular architectures based on the quinoline (B57606) scaffold.

Table 2: Representative Conditions for Suzuki Coupling on Quinolone Scaffolds nih.govmdpi.com

| Entry | Halo-Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 1 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Substituted arylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-Dioxane |

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-Mannich bases and has been employed in the synthesis of this compound derivatives.

A notable application is the one-pot, multi-component synthesis of novel 2-piperazinyl quinoxaline derivatives. rsc.org In this approach, this compound acts as the amine component, which reacts with formaldehyde and an active hydrogen compound, such as isatin, in the presence of a catalyst. rsc.org This methodology allows for the rapid construction of complex molecules from simple starting materials in a single step, which is highly desirable in terms of efficiency and atom economy. The reaction can be performed under green conditions, for example, using absolute ethanol as a solvent. rsc.org

The catalytic activity in such Mannich reactions can be enhanced by using specific catalysts, including magnetic nanoparticle-based catalysts, which will be discussed in a later section. rsc.org The choice of solvent and catalyst can significantly influence the reaction yield and work-up procedure. rsc.org

Catalytic Systems in Quinoxaline Synthesis

The development of novel catalytic systems is a key focus in modern organic synthesis, aiming to improve reaction efficiency, selectivity, and sustainability. For the synthesis of quinoxalines, including this compound, various advanced catalytic systems have been explored.

Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts due to their high surface area, catalytic activity, and ease of separation from the reaction mixture using an external magnet, which simplifies product purification and allows for catalyst recycling.

Several types of magnetic nanoparticles have been utilized for the synthesis of quinoxaline derivatives. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to be an efficient catalyst for the synthesis of quinoxalines from 1,2-diketones and 1,2-diamines in water under sonication. scispace.com Another example is the use of copper-nickel ferrite magnetic nanoparticles (Cu₀.₅Ni₀.₅Fe₂O₄ MNPs) as a robust heterogeneous catalyst. researchgate.net

More specifically for the synthesis of this compound derivatives, a novel acid nanocatalyst based on the immobilization of sulfaguanidine-SA on the surface of FeAl₂O₄ (hercynite) MNPs has been successfully employed. rsc.org This catalyst facilitated a one-pot multiple-component reaction under green conditions to produce a series of 2-piperazinyl quinoxaline derivatives. rsc.org The catalyst's performance was evaluated in a Mannich reaction involving this compound, formaldehyde, and isatin, demonstrating high yields. rsc.org

Table 3: Magnetic Nanoparticle-Based Catalysts in Quinoxaline Synthesis

| Entry | Catalyst | Reactants | Solvent | Key Features |

|---|---|---|---|---|

| 1 | Copper ferrite (CuFe₂O₄) | 1,2-diketones and 1,2-diamines | Water | High catalytic activity, magnetic separation |

Polymer-supported reagents offer several advantages in organic synthesis, including simplified product isolation and the potential for automation. The support can be either a soluble or insoluble polymer.

Polymer-supported sulphanilic acid has been demonstrated as an effective heterogeneous catalyst for the one-pot synthesis of various quinoxaline derivatives through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol. arabjchem.org This catalyst is recyclable and can be used multiple times with minimal loss of activity. arabjchem.org The reactions can be performed at room temperature or under reflux, affording excellent yields of the desired quinoxaline products. arabjchem.org

Soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), have also been utilized in the microwave-assisted synthesis of quinoxalines. tandfonline.com The use of PEG facilitates the reaction by absorbing microwave energy and allows for simple purification by precipitation of the polymer-supported product. tandfonline.com This liquid-phase synthesis approach combines the benefits of both solution-phase and solid-phase chemistry. tandfonline.com

Table 4: Polymer-Supported Systems in Quinoxaline Synthesis

| Entry | Catalytic System | Reaction Type | Solvent | Key Advantages |

|---|---|---|---|---|

| 1 | Polymer-supported sulphanilic acid | Condensation of 1,2-diamines and 1,2-dicarbonyls | Ethanol | Heterogeneous, recyclable, mild conditions |

Biological Activities and Pharmacological Profiles

Anticancer and Antiproliferative Activity Research

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of diverse chemical entities, with quinoxaline (B1680401) derivatives, particularly those incorporating a piperazine (B1678402) moiety, emerging as a promising class. The inherent biological activities of the quinoxaline ring system, combined with the versatile nature of the piperazine group, allow for structural modifications that can significantly influence their interaction with biological targets, thereby modulating their anticancer effects.

A substantial body of research has been dedicated to assessing the in vitro cytotoxicity of 2-(Piperazin-1-yl)quinoxaline derivatives against a range of human cancer cell lines. This foundational screening provides essential data on the concentration-dependent inhibitory effects of these compounds on cancer cell proliferation and viability. The half-maximal inhibitory concentration (IC50), a key metric derived from these assays, quantifies the amount of a substance required to inhibit a biological process by half, serving as a standard measure of its potency.

Derivatives of this compound have demonstrated notable cytotoxic effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. In one study, a novel series of quinoxaline derivatives was synthesized and evaluated for their anticancer activity. rsc.orgnih.gov Among the synthesized compounds, compound 11d exhibited potent cytotoxicity against both MDA-MB-231 and MCF-7 cancer cell lines, with IC50 values of 21.68 μM and 35.81 μM, respectively. rsc.orgnih.gov Another investigation into piperazine-quinoline derivatives identified compound RB1 , which incorporates a trifluoromethoxy substitution, as having moderate cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 98.34 μM. derpharmachemica.com Furthermore, a series of phenylsulfonylpiperazine derivatives were tested against MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cells. mdpi.com Compound 3 from this series was particularly effective against the luminal BC cell line MCF7, with an IC50 of 4.48 μM. mdpi.com

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 11d | MDA-MB-231 | 21.68 |

| 11d | MCF-7 | 35.81 |

| RB1 | MDA-MB-231 | 98.34 |

| Compound 3 | MCF-7 | 4.48 |

The antiproliferative activity of this compound derivatives has also been investigated against human colon cancer cell lines, such as HCT-116 and Caco-2. rsc.orgnih.govmdpi.com A study focused on 2-oxo-3-phenylquinoxaline derivatives reported that compounds 2a and 7j exhibited significant reductions in the viability of HCT-116 cells, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.govrsc.org In another research effort, a series of novel 2-piperazinyl quinoxaline derivatives containing isatin-based thio/semicarbazones and/or Schiff bases of Metformin (B114582) were synthesized and evaluated for their anticancer activity against human colon-derived tumor cell lines. rsc.org The study found that most of the investigated hybrid compounds exhibited excellent anti-proliferative activities. rsc.org Additionally, research on aminated quinolinequinones linked to piperazine analogs revealed that the two colon cancer cell lines HCT-116 and HCT-15 were overly sensitive to most of the tested compounds. nih.gov

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 2a | HCT-116 | 28.85 ± 3.26 |

| 7j | HCT-116 | 26.75 ± 3.50 |

In the context of lung cancer, derivatives of this compound have been assessed for their cytotoxic potential against non-small-cell lung cancer cells, particularly the A549 cell line. rsc.orgresearchgate.net A study involving the synthesis of twenty-six quinoxalin derivatives found that compounds 4b and 4m possessed anticancer activity comparable to the clinical anticancer drug 5-fluorouracil. rsc.org The IC50 values for compounds 4b and 4m against A549 cells were 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively. rsc.org Another study on condensed derivatives of fluorinated quinolines and quinazolines reported that a compound where X=H and R= 4-methylpiperazino showed cytotoxic activity against A549 cells that was comparable to Adriamicin. nsc.ru

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4b | A549 | 11.98 ± 2.59 |

| 4m | A549 | 9.32 ± 1.56 |

Research has also extended to the evaluation of this compound derivatives against human ovarian cancer cell lines. A study on novel 2-piperazinyl quinoxaline derivatives containing isatin-based components assessed their anticancer activity against human ovarian tumor cell lines using an MTT colorimetric assay. rsc.org The results indicated that most of the synthesized hybrid compounds displayed excellent anti-proliferative activities. rsc.org Another investigation into condensed derivatives of fluorinated quinolines and quinazolines found that a specific derivative (II, where X=H, R= 4-methylpiperazino) exhibited cytotoxic activity against the SKOV-3 ovarian cancer cell line that was comparable to the well-known anticancer agent Adriamicin. nsc.ru

The cytotoxic effects of this compound derivatives have been explored against human hepatocellular carcinoma, with the HepG2 cell line being a common model. doaj.orgsci-hub.se A study detailing the design and synthesis of new quinoxaline-piperazine-pyrazole conjugates evaluated their in vitro cytotoxicity against HepG2 cells. doaj.org The results showed that conjugate 8d had an IC50 value of 4.6 μM, while conjugates 8e and 8f displayed IC50 values of 8.9 μM and 10.7 μM, respectively, showing more potent anticancer activity than the standard drug Sorafenib. doaj.org In another study, a series of hybrid compounds were screened against several human tumor cell lines, including HepG2. sci-hub.se Among them, compounds TAP-07 and TP-07 presented cytotoxic activity in all tested tumor cell lines, with IC50 values of 2.2 μM and 5.6 μM, respectively, against HepG2 cells. sci-hub.se

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8d | HepG2 | 4.6 |

| 8e | HepG2 | 8.9 |

| 8f | HepG2 | 10.7 |

| TAP-07 | HepG2 | 2.2 |

| TP-07 | HepG2 | 5.6 |

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Colorectal Cancer Cells

Derivatives of this compound have demonstrated notable antiproliferative activity against various human colorectal cancer cell lines. In a study investigating novel 2-piperazinyl quinoxaline derivatives, significant cytotoxic effects were observed against colon-derived tumor cells. nih.govresearchgate.net For instance, certain isatin-based thio/semicarbazone and metformin Schiff base derivatives of this compound exhibited potent antiproliferative activity, with some compounds showing IC50 values less than 1 μM. nih.govnih.gov

The antiproliferative efficacy of quinoxaline derivatives is not limited to a single colorectal cancer cell line. Studies have reported activity against the HCT-116 cell line, a commonly used model for colorectal cancer research. For example, a series of 2-oxo-3-phenylquinoxaline derivatives showed significant reductions in the viability of HCT-116 cells, with IC50 values for the most active compounds being 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL. nih.govekb.eg Furthermore, other quinoxaline-based compounds have demonstrated potent activity against HCT-116 cells, with some exhibiting IC50 values in the nanomolar to low micromolar range. nih.govnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives against Colorectal Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin | Colon-derived tumor cells | < 1 μM | nih.govnih.gov |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | Colon-derived tumor cells | < 1 μM | nih.govnih.gov |

| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | HCT-116 | 28.85 ± 3.26 μg/mL | nih.govekb.eg |

| N-benzyl-4-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido) | HCT-116 | 2.20 μM | nih.gov |

| Triazole-tethered quinoxaline derivative 14 | HCT-116 | 7.850 µM | nih.gov |

| Imidazo[1,2-a]quinoxaline-based inhibitor 6b | HCT-116 | - | nih.govmdpi.com |

| Quinoxaline derivative 18 | HCT-116 | 8.26 µM | researchgate.net |

Cellular Mechanisms of Antiproliferative Action

The anticancer effects of this compound and its derivatives are mediated through several key cellular mechanisms, including the induction of apoptosis, arrest of the cell cycle, and induction of DNA damage.

Apoptosis Induction

Several studies have provided evidence that quinoxaline derivatives can induce apoptosis, or programmed cell death, in colorectal cancer cells. Treatment of HCT-116 cells with a 2-oxo-3-phenylquinoxaline derivative led to notable morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation. nih.govekb.eg This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by quinoxaline compounds is often mediated through the modulation of key regulatory proteins. For example, some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific phases. This prevents the cancer cells from dividing and multiplying. For instance, a novel quinoxaline derivative was found to induce cell cycle arrest at the G2/M phase boundary in HCT116 human colon carcinoma cells. nih.gov This disruption of the normal cell cycle progression is a key component of the antiproliferative activity of these compounds.

DNA Damage

While direct evidence for DNA damage induced by this compound in colorectal cancer cells is still emerging, the broader class of quinoxaline compounds has been implicated in mechanisms that can lead to DNA damage. Some heterocyclic amines, which share structural similarities with quinoxaline, can cause oxidative DNA damage. ekb.eg Furthermore, certain quinoxaline-based derivatives have been identified as topoisomerase II inhibitors. rsc.org Topoisomerase II is an enzyme crucial for DNA replication and repair, and its inhibition can lead to the accumulation of DNA strand breaks and subsequent cell death.

Modulation of Molecular Targets in Cancer Pathways

The anticancer activity of this compound and its derivatives can be attributed to their ability to interact with and inhibit specific molecular targets that are critical for cancer cell growth and survival. A significant focus of research has been on their role as tyrosine kinase inhibitors.

Tyrosine Kinase Inhibition (e.g., c-Met, c-Kit, EGFR, VEGFR-2)

Tyrosine kinases are a family of enzymes that play a pivotal role in various signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including colorectal cancer. Research has suggested that 2-piperazinyl quinoxalines can act as efficient inhibitors of c-Met receptor tyrosine kinases. nih.govrsc.org Molecular modeling studies have also identified certain quinoxaline derivatives as potential inhibitors of c-Met kinase. nih.gov

c-Kit: The c-Kit proto-oncogene is another receptor tyrosine kinase implicated in the development of several cancers. Molecular docking and dynamics simulations have suggested that hybrid compounds derived from 2-piperazinyl quinoxaline can bind to the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.govsemanticscholar.org

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly in colorectal cancer. Several novel quinoxaline derivatives have been synthesized and evaluated as EGFR inhibitors. nih.govnih.govmdpi.com Some of these compounds have demonstrated potent EGFR inhibitory activity with IC50 values in the nanomolar range. nih.gov For example, imidazo[1,2-a]quinoxaline-based inhibitors have shown potent inhibition of wild-type EGFR. nih.govmdpi.com

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Numerous quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.netrsc.org Some triazole-tethered quinoxalines and quinoxaline-2(1H)-ones have exhibited significant VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range. nih.govrsc.org

Table 2: Tyrosine Kinase Inhibitory Activity of Quinoxaline Derivatives

| Derivative Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Triazole-tethered quinoxaline | VEGFR-2 | 9.910 nM | nih.gov |

| Quinoxaline derivative 4a | EGFR | 0.3 μM | nih.gov |

| Quinoxaline derivative 13 | EGFR | 0.4 μM | nih.gov |

| Quinoxaline-2(1H)-one derivative 11g | VEGFR-2 | 0.75 μM | rsc.org |

| Imidazo[1,2-a]quinoxaline 7j | EGFR | 193.18 nM | nih.govmdpi.com |

| Triazolo[4,3-a]quinoxaline derivative 14a | VEGFR-2 | 3.2 nM | research-nexus.net |

| 2-chloro-3-(piperazin-1-yl)quinoxaline derivative 11 | VEGFR-2 | 0.192 µM | nih.gov |

Other Kinase Inhibition

Derivatives of this compound have demonstrated inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. Molecular docking and dynamics simulations have suggested that certain hybrid compounds of 2-piperazinyl quinoxaline can effectively occupy the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.gov The c-Kit kinase is a receptor tyrosine kinase involved in cell signaling pathways that control cell survival, proliferation, and differentiation.

Furthermore, research into 2-piperazinyl quinoxalines as inhibitors of c-Met receptor tyrosine kinases (RTKs) has highlighted the structural importance of a basic, tertiary nitrogen substituent at the 2-position of the quinoxaline ring for efficient inhibition.

Table 1: Kinase Inhibition by this compound Derivatives

| Derivative Class | Target Kinase | Significance |

|---|---|---|

| Isatin-based N-Mannich bases | c-Kit tyrosine kinase | Potential anti-proliferative agent nih.gov |

| General 2-piperazinyl quinoxalines | c-Met receptor tyrosine kinase | Inhibition is structurally dependent on the piperazine substitution |

Downregulation of Gene Expression (e.g., HIF1α, BCL2, ERα)

While the this compound core is primarily investigated for its kinase-inhibiting and direct antimicrobial effects, broader research on quinoxaline derivatives has shown impacts on the expression of key genes involved in cancer progression.

Notably, certain quinoxaline-based derivatives have been shown to induce apoptosis by modulating the expression of the B-cell lymphoma 2 (BCL2) family of proteins. Studies on indeno[1,2-b]quinoxaline and other quinoxaline derivatives demonstrated that these compounds can lead to the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This downregulation is often accompanied by the upregulation of pro-apoptotic proteins like BAX and caspase-3, shifting the cellular balance towards programmed cell death. nih.govnih.gov For instance, one potent quinoxaline derivative was found to significantly downregulate Bcl-2 in a dose-dependent manner in prostate cancer cells (PC-3), contributing to its apoptotic effect. nih.gov

Currently, specific research directly linking this compound derivatives to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF1α) or Estrogen Receptor-alpha (ERα) is not extensively documented in the available literature.

Development of Multi-Target Chemotherapeutic Agents

The structural versatility of the this compound scaffold makes it an attractive candidate for the design of multi-target chemotherapeutic agents, which can simultaneously inhibit multiple pathways involved in cancer growth and survival.

Research has shown that hybrid molecules incorporating the 2-piperazinyl quinoxaline moiety can be designed to interact with more than one biological target. For example, novel derivatives synthesized by linking 2-piperazinyl quinoxaline with isatin-based N-Mannich bases of metformin have been proposed as a new generation of multi-target agents. nih.gov Molecular modeling studies of these compounds suggest they can bind to both the c-Kit tyrosine kinase receptor and the P-glycoprotein (P-gp) efflux pump. nih.gov Targeting a growth factor receptor like c-Kit while also inhibiting P-gp, which is responsible for multidrug resistance, represents a promising dual-action strategy to enhance anticancer efficacy. nih.gov

Antimicrobial Research

Antibacterial Activity

Quinoxaline derivatives, including those with a 2-(piperazin-1-yl) substitution, have been a subject of significant interest in the search for new antibacterial agents to combat drug-resistant pathogens.

Derivatives of this compound have shown notable activity against various Gram-positive bacteria. Studies have documented the efficacy of these compounds against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis.

Furthermore, the quinoxaline scaffold has been identified as a promising backbone for the development of antimycobacterial agents. Research has demonstrated that certain quinoxaline derivatives exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains, and other species like Mycobacterium avium.

Table 2: Activity of Quinoxaline Derivatives Against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity |

|---|---|---|

| Various Quinoxaline Derivatives | Staphylococcus aureus | Moderate to high activity reported |

| Various Quinoxaline Derivatives | Bacillus subtilis | Moderate activity reported |

| Quinoxaline-2-carboxylate esters | Mycobacterium tuberculosis | Excellent activity (MIC < 1-6.25 µg/mL) |

| Quinoxaline-2-carboxylate esters | Mycobacterium avium | Modest activity (MIC 4-32 µg/mL) |

The efficacy of this compound derivatives extends to Gram-negative bacteria, although the activity can be more variable compared to Gram-positive strains. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration.

Nevertheless, various synthesized quinoxaline derivatives have been tested against common Gram-negative pathogens. Some compounds have demonstrated moderate to high activity against species like Escherichia coli and Pseudomonas aeruginosa. The structural modifications on the quinoxaline and piperazine rings play a crucial role in determining the spectrum and potency of antibacterial action.

Table 3: Activity of Quinoxaline Derivatives Against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | Activity |

|---|---|---|

| Various Quinoxaline Derivatives | Escherichia coli | Moderate to high activity reported for specific derivatives |

| Various Quinoxaline Derivatives | Pseudomonas aeruginosa | Moderate activity reported for specific derivatives |

Antitubercular Activity (e.g., Mycobacterium tuberculosis, M. smegmatis)

The quinoxaline framework is a recognized scaffold in the development of new antituberculosis agents. nih.gov Studies on quinoxaline derivatives have demonstrated their potential to combat Mycobacterium tuberculosis. For instance, a series of quinoxaline di-N-oxides (QdNOs) incorporating an amino acid side chain exhibited promising activity against Mycobacterium tuberculosis H37Rv, with some compounds showing IC50 values ranging from 4.28 to 49.95 μM. mdpi.com Another study reported that derivatives such as 4'-acetoxybenzyl 2-quinoxalinecarboxylate showed excellent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) ranges of less than 1-6.25 µg/mL. bohrium.com Furthermore, research into 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides revealed high antibacterial properties against mycobacteria. mdpi.com The proposed mechanisms of action for some quinoxaline derivatives include the inhibition of DNA gyrase and the prevention of RNA synthesis. nih.gov

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound Class | Target Organism | Activity Measure | Reported Value | Reference |

|---|---|---|---|---|

| Quinoxaline di-N-oxides (QdNOs) | Mycobacterium tuberculosis H37Rv | IC50 | 4.28 - 49.95 µM | mdpi.com |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | Mycobacterium tuberculosis | MIC | <1 - 6.25 µg/mL | bohrium.com |

Antifungal Activity (e.g., Aspergillus niger, Candida albicans)

Derivatives of the quinoxaline scaffold have been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. While many derivatives show little to no direct antifungal activity when used alone, their real potential emerges in combination with established antifungal drugs. researchgate.net For example, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their intrinsic antifungal potential by measuring the growth of yeast cells. The results were expressed as MIC80, the concentration required to inhibit 80% of cell growth. nih.govrsc.org Some quinoxaline 1,4-dioxides have also been assessed against a wide range of fungi, contributing to the understanding of their antifungal spectrum. mdpi.com

Inhibition of Microbial Multidrug Transporters (e.g., CaCdr1p, CaMdr1p)

A significant area of research for piperazinyl quinoxaline derivatives is their ability to inhibit multidrug transporters in fungi, which is a key mechanism of antifungal resistance. Studies have focused on two major ATP-binding cassette (ABC) transporters in Candida albicans, CaCdr1p and CaMdr1p.

Two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit the drug efflux activity of these transporters. nih.gov In an initial screening of twenty-nine such derivatives, twenty-three compounds were found to be dual inhibitors of both CaCdr1p and CaMdr1p. nih.govrsc.org Only four compounds demonstrated exclusive inhibition of one transporter over the other. nih.gov The inhibitory activity was assessed by monitoring the efflux of Nile Red, a fluorescent substrate, from yeast cells overexpressing the transporters. A compound was considered to have inhibitory activity if the Nile Red efflux was lower than 60% compared to control cells. nih.gov In combination assays with fluconazole, two derivatives showed a synergistic effect in a yeast strain overexpressing the CaMdr1p protein, highlighting their potential to chemosensitize resistant fungal strains. rsc.org

Table 2: Activity of Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives on C. albicans Multidrug Transporters

| Compound Series | Number of Compounds Screened | Activity Profile | Number of Active Compounds | Reference |

|---|---|---|---|---|

| Piperazinyl-pyrrolo[1,2-a]quinoxalines | 29 | Dual Inhibitors (CaCdr1p & CaMdr1p) | 23 | nih.govrsc.org |

| Exclusive Inhibitors (CaCdr1p or CaMdr1p) | 4 |

Antiviral Efficacy Investigations

The broad biological activity of the quinoxaline scaffold extends to antiviral applications, with numerous studies exploring its potential against various respiratory viruses. nih.govrsc.org

Potential as Influenza Virus Inhibitors

The threat posed by Influenza A virus (IAV) has driven research into new antiviral agents. nih.gov Quinoxaline derivatives have been identified as potential inhibitors of the influenza virus. nih.govrsc.org A study focused on substituted quinoline (B57606) derivatives containing piperazine moieties, which are structurally related to this compound, evaluated their in vitro anti-IAV activity. Several compounds were found to be more active against IAV than the reference drug Ribavirin, with IC50 values ranging from 0.88 to 4.92 μM. nih.gov One particular compound exhibited broad-spectrum antiviral activity (IC50: 0.88-6.33 μM) and was found to inhibit viral RNA transcription and replication. nih.gov

Table 3: Anti-Influenza A Virus (IAV) Activity of Selected Quinolines with Piperazine Moieties

| Compound Class | Target | Activity Measure | Reported Value Range | Reference |

|---|---|---|---|---|

| Substituted quinoline-piperazine derivatives | Influenza A Virus | IC50 | 0.88 - 4.92 µM | nih.gov |

| Compound 9b | Influenza A Virus (broad-spectrum) | IC50 | 0.88 - 6.33 µM | nih.gov |

Research on Anti-SARS Coronavirus Activity

Prior to the COVID-19 pandemic, research into coronaviruses like SARS-CoV-1 identified quinoxaline-based structures as potential inhibitors. nih.govrsc.org A study evaluating a series of 10 quinoline analogues for their in vitro activity against a panel of coronaviruses, including SARS-CoV-1, found that several compounds exhibited antiviral effects. malariaworld.org For example, Chloroquine and Hydroxychloroquine, which contain a quinoline core, were the most potent with antiviral EC50 values in the range of 0.12-12 μM against the tested coronaviruses. malariaworld.org

Studies Against SARS-COV-2 Coronavirus

With the emergence of SARS-CoV-2, the causative agent of COVID-19, the quinoxaline scaffold has been a focal point of drug discovery efforts. nih.gov Computational docking studies have suggested that certain quinoxaline derivatives can bind with high affinity to the main protease (3CLpro) of SARS-CoV-2, which is essential for viral replication. nih.gov For example, a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative was identified through in silico analysis as a potential inhibitor of this protease. nih.gov Other research has focused on quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro). news-medical.netnih.gov One such inhibitor, Jun13296, demonstrated favorable pharmacokinetic properties and potent inhibition against SARS-CoV-2 variants in preclinical models. nih.gov In a mouse model of SARS-CoV-2 infection, oral administration of this compound significantly improved survival, reduced lung viral titers, and prevented lung tissue damage. nih.gov

Impact on Viral Gene Expression

Quinoxaline derivatives have been identified as promising candidates for antiviral therapies, with research indicating their ability to interfere with viral replication and gene expression. nih.govmdpi.com Studies have focused on their potential to target highly conserved viral proteins essential for the viral life cycle.

One area of investigation involves the influenza virus non-structural protein 1 (NS1), which is crucial for virus replication. nih.gov The N-terminal domain of the NS1A protein contains a binding site for double-stranded RNA (dsRNA), and blocking this interaction can inhibit the virus. nih.govnih.gov A library of quinoxaline derivatives was developed to target this protein, and in vitro fluorescence polarization assays showed that these compounds could disrupt the dsRNA-NS1A interaction. nih.gov Notably, compound 44 , a 2,3,6-substituted quinoxaline, not only demonstrated potent inhibition in the low micromolar range but was also shown to inhibit the growth of the influenza A/Udorn/72 virus in cell-based assays. nih.gov

Further research into an indolo[2,3-b]quinoxaline hybrid derivative demonstrated significant antiviral capabilities against the H1N1 influenza strain. nih.gov The efficacy of this compound was substantiated by quantitative polymerase chain reaction (qPCR) assays, which recorded a discernible reduction in viral gene expression. nih.gov This provides direct evidence that the quinoxaline scaffold can serve as a basis for inhibitors that impact the fundamental processes of viral propagation.

| Compound Class | Target Virus | Mechanism/Effect | Key Findings |

|---|---|---|---|

| 2,3,6-substituted quinoxalines | Influenza A | Disruption of dsRNA-NS1A protein interaction | Compound 44 showed an IC50 of 3.5 μM and inhibited virus growth in cell assays. nih.gov |

| Indolo[2,3-b]quinoxaline hybrid | Influenza A (H1N1) | Reduction of viral gene expression | Demonstrated significant inhibition of H1N1 with an IC50 of 0.2164 μM, confirmed by qPCR. nih.gov |

Sirtuin Activation (e.g., Sirt6) in Antiviral Contexts

Sirtuins are a class of NAD+-dependent enzymes that regulate numerous cellular processes. nih.govresearchgate.net Sirtuin 6 (Sirt6), in particular, has emerged as a promising therapeutic target due to its role in gene expression, DNA repair, and inflammation. nih.gov Activation of Sirt6 has been shown to have an antiviral effect against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus 1 (HSV-1), and influenza H1N1. nih.gov

Recent studies have identified a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. nih.govnih.govutmb.edu These compounds, which incorporate a piperazinyl moiety, have demonstrated significant potential in antiviral applications. For instance, compound 38 from this series was found to potently activate Sirt6 deacetylation and significantly suppressed SARS-CoV-2 infection with an EC50 value of 9.3 μM. nih.govutmb.edu The antiviral activity is linked to Sirt6's role in modulating host immune responses and inhibiting inflammatory cytokine production. nih.gov

The research highlights the therapeutic potential of using Sirt6 activators based on the quinoxaline scaffold to combat viral infections, including COVID-19. nih.gov

| Compound | Sirt6 Activation Fold (at 100 μM) | Sirt6 Activation Fold (at 30 μM) | Antiviral Activity Noted |

|---|---|---|---|

| 21 | 4.62 | 2.44 | General Sirt6 activation |

| 35 | 5.02 | 2.92 | Anti-inflammatory effects nih.govutmb.edu |

| 36 | 7.38 | 3.83 | Anti-inflammatory effects nih.govutmb.edu |

| 38 | 6.65 | 3.54 | Suppressed SARS-CoV-2 infection (EC50 = 9.3 μM) nih.govutmb.edu |

Neuropharmacological Research

Derivatives of this compound have been the subject of extensive neuropharmacological research, demonstrating a range of activities that suggest potential applications in treating neurological and psychiatric disorders.

Ligand Activity at Serotonin (B10506) Receptors

The serotonergic system is critically involved in regulating mood, anxiety, and cognition, making serotonin (5-HT) receptors important targets for drug development. thepharmajournal.com The arylpiperazine moiety is a well-established pharmacophore for serotonin receptor ligands. lookchem.com

Specific research has been conducted on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) , a derivative of the core compound, identifying it as a novel 5-HT3 receptor antagonist. thepharmajournal.com The 5-HT3 receptor, a ligand-gated ion channel, is implicated in anxiety and mood disorders. The antagonist activity of this compound at the 5-HT3 receptor was linked to its anxiolytic potential. thepharmajournal.com Other research has explored quinolyl-piperazinyl piperidines as potent and selective 5-HT1A antagonists, further establishing the versatility of the piperazinyl-heterocycle scaffold in targeting different serotonin receptor subtypes. nih.gov

Anxiolytic and Anticonvulsant Properties

Building on its activity at serotonin receptors, derivatives of this compound have been evaluated for anxiolytic and anticonvulsant effects.

Anxiolytic Properties: The 5-HT3 receptor antagonist (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) was assessed in a battery of behavioral models for anxiety in mice. thepharmajournal.com In tests such as the elevated plus-maze and light-dark model, the compound produced dose-dependent anxiolytic effects, comparable to the reference drug diazepam. thepharmajournal.com Another study on a series of novel C2,C3-quinoxaline derivatives also identified several compounds with significant anxiolytic properties in multiple behavioral paradigms. nih.gov Compound 2b from this series was found to be particularly promising, exhibiting a high anxiolytic effect. nih.gov

Anticonvulsant Properties: The quinoxaline nucleus is a structural feature found in compounds with anticonvulsant activity. mdpi.comnih.gov Several studies have synthesized and evaluated novel quinoxaline derivatives for their ability to protect against seizures in animal models. nih.govnih.gov In one study, new derivatives of quinoxaline were tested against pentylenetetrazole-induced seizures, with compounds V1 and V3 showing the highest anticonvulsant effect relative to phenobarbital. nih.gov Although less potent than the reference drug, these compounds provide a basis for further optimization. nih.gov The mechanism for some quinoxaline derivatives may involve the inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key target in epilepsy treatment. nih.gov

| Compound/Series | Pharmacological Activity | Model/Test | Key Findings |

|---|---|---|---|

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Anxiolytic | Elevated Plus Maze, Light-Dark Box | Dose-dependently attenuated anxiety-related behaviors in mice. thepharmajournal.com |

| Compound 2b (a C2,C3-quinoxaline derivative) | Anxiolytic | Elevated Plus Maze, Light-Dark Box | Identified as the most promising anxiolytic agent in its series. nih.gov |

| Compounds V1 and V3 | Anticonvulsant | Pentylenetetrazole-induced seizures | Showed relative anticonvulsant potency of 0.75 and 0.8 compared to phenobarbital. nih.gov |

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a key pathological feature of many neurodegenerative diseases. indexcopernicus.com Quinoxaline derivatives have demonstrated the ability to modulate these processes.

In a study using models of Alzheimer's disease, quinoxaline derivatives, notably QX-4 and QX-6 , were shown to downregulate inflammatory cytokines. indexcopernicus.com This anti-inflammatory action contributes to their neuroprotective effects. The capacity of quinoxaline-based compounds to suppress inflammation is not limited to the central nervous system; various derivatives have shown potent systemic anti-inflammatory activity. researchgate.net Furthermore, the pyrrolo[1,2-a]quinoxaline derivatives identified as Sirt6 activators also strongly repressed the production of proinflammatory cytokines and chemokines induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govutmb.edu This suggests a dual mechanism where these compounds can exert neuroprotective effects through both direct Sirt6 activation and suppression of inflammatory pathways.

Potential in Neurodegenerative Disease Models (e.g., Alzheimer’s, Parkinson’s)

Given their multifaceted activities, including anti-inflammatory, antioxidant, and specific receptor interactions, quinoxaline and piperazine derivatives are being actively explored as potential therapeutics for neurodegenerative disorders.

Alzheimer’s Disease (AD): AD is characterized by amyloid-beta (Aβ) plaques, neuroinflammation, and cognitive decline. indexcopernicus.com Quinoxaline derivatives have shown promise by targeting several of these pathogenic mechanisms. In both in vitro and in vivo AD models, derivatives QX-4 and QX-6 not only reduced inflammatory cytokines but also enhanced neuronal viability and protected against Aβ-induced toxicity. indexcopernicus.com The piperazine scaffold is also a key component in the design of multi-target-directed ligands for AD, often incorporated to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.netnih.gov

Parkinson’s Disease (PD): PD involves the progressive loss of dopaminergic neurons. nih.gov Therapeutic strategies often focus on dopamine (B1211576) receptor agonism and neuroprotection. Hybrid molecules containing a piperazine ring have been developed as potent dopamine D3/D2 receptor agonists. nih.govnih.gov In animal models of PD, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model, these compounds showed high in vivo activity, suggesting potential for both symptomatic relief and neuroprotective therapy. nih.govnih.gov The neuroprotective effects are often attributed to the compounds' ability to reduce oxidative stress and neuroinflammation, which are significant contributors to neuronal death in PD. nobleresearch.org

Interactions with GABAA/Benzodiazepine Receptor Complex

Derivatives of this compound have been investigated for their interaction with the γ-aminobutyric acid type A (GABAA)/benzodiazepine receptor complex, a key target for anxiolytic drugs. Research into a series of imidazo[1,5-a]quinoxaline (B8520501) piperazine ureas, which are structurally related to this compound, has shown that these compounds exhibit a high affinity for this receptor complex.

The functional activity of these analogues varies, with compounds demonstrating efficacies from inverse agonists to full agonists. A significant number of these derivatives act as partial agonists. The piperazine moiety within these structures is considered crucial, contributing to favorable pharmacokinetic properties such as excellent drug levels in the central nervous system and a prolonged duration of action.

Further studies on imidazoquinoxaline analogues revealed that modifications to the piperazine ring can significantly alter their functional effects at the GABAA receptor. For instance, the substituent on the nitrogen atom of the piperazine ring can determine whether the compound produces a negative or a positive allosteric effect at a secondary, low-affinity binding site on the receptor. researchgate.net This modulation of the GABAA receptor complex by quinoxaline derivatives underscores their potential as anxiolytic agents.

Effects on cGMP Levels in Stress Models

The anxiolytic potential of this compound derivatives is further supported by their effects on cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain. The nitric oxide (NO)-cGMP signaling pathway is recognized as a significant modulator of anxiety.

In preclinical stress models, several analogues of imidazo[1,5-a]quinoxaline piperazine ureas have demonstrated the ability to lower elevated cGMP levels back to baseline values. This biochemical effect is consistent with the anxiolytic-like properties observed for these compounds in behavioral assays. The regulation of cGMP levels is a key mechanism through which these compounds may exert their stress-reducing and anxiety-alleviating effects.

Antipsychotic Activity and Dopamine D₂/Serotonin 5-HT₂A Receptor Affinity

The this compound scaffold is a core component of many compounds investigated for antipsychotic activity. The therapeutic efficacy of many antipsychotic drugs is attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors. Piperazine derivatives, in particular, are a well-established class of compounds that target these receptors.

Research has focused on synthesizing and evaluating various long-chain arylpiperazine derivatives for their binding affinities at these key receptors. The affinity of these compounds can be significantly influenced by the nature of the substituents on the aromatic and piperazine rings, as well as the length and composition of the linker chain. Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and to design novel derivatives with improved affinity and selectivity. nih.gov These studies confirm that piperazine-containing compounds can act as potent antagonists at both D₂ and 5-HT₂A receptors, a hallmark of atypical antipsychotics. nih.gov

The table below presents the binding affinities (Kᵢ) of various arylpiperazine derivatives, which share structural similarities with this compound, for the human dopamine D₂ and serotonin 5-HT₂A receptors.

| Compound | Dopamine D₂ Receptor Kᵢ (nM) | Serotonin 5-HT₂A Receptor Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 26c (a 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative) | <100 | Not Reported | uniba.it |

| Risperidone (Reference) | Not Reported | Not Reported | nih.gov |

| ZINC74289318 | Docking Score: -11.388 | Docking Score: -10.744 | nih.gov |

Kᵢ (Inhibition constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity. Docking Score: A computational prediction of the binding affinity between a ligand and a receptor.

Other Therapeutic Potentials

Research in Autoimmune Diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis)

The anti-inflammatory properties of quinoxaline and quinazoline (B50416) derivatives have prompted investigations into their potential for treating autoimmune diseases like rheumatoid arthritis. Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine implicated in the pathogenesis of this condition. Research has shown that certain quinazoline derivatives can exert significant anti-arthritic effects. For instance, one study on a novel quinazoline derivative, 2-chloro-N-(4-(2-morpholinoethoxy)phenyl)quinazolin-4-amine, demonstrated its ability to ameliorate arthritis in a murine collagen-induced arthritis model. nih.gov This effect was achieved by inhibiting the production of TNF-α. nih.gov

While these findings highlight the potential of the broader quinoxaline and quinazoline chemical classes in the context of autoimmune and inflammatory disorders, specific research directly linking this compound to therapeutic applications in rheumatoid arthritis or multiple sclerosis is not extensively documented in the reviewed literature.

G Protein-Coupled Receptor (GPR119) Agonist Program

G Protein-Coupled Receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity. nih.gov GPR119 is expressed in pancreatic β-cells and intestinal L-cells, where its activation leads to increased insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov

The development of small-molecule GPR119 agonists is an active area of pharmaceutical research. Within this field, the oxidative metabolism of a quinoxaline derivative has been noted in rodent plasma, suggesting that this chemical scaffold is being explored in GPR119 agonist programs. guidetopharmacology.org However, the current body of literature does not specifically identify this compound as a GPR119 agonist. The research in this area is focused on a variety of chemical structures designed to selectively and potently activate the GPR119 receptor. nih.govfrontiersin.org

Mechanistic Investigations

Molecular Target Identification and Validation

The biological activity of 2-(piperazin-1-yl)quinoxaline derivatives stems from their ability to interact with a diverse array of molecular targets within biological systems. The specific target often depends on the nature and position of substituents on the quinoxaline (B1680401) and piperazine (B1678402) rings. Key targets identified through various screening and validation studies include receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), enzymes crucial for pathogen survival, and ion channels.

For instance, certain 2-piperazinyl quinoxaline derivatives have been identified as potent inhibitors of c-Met and c-Kit receptor tyrosine kinases. rsc.orgnih.gov These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers. Molecular docking and dynamics simulations have suggested that these compounds can effectively occupy the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.gov

In the realm of antimicrobial activity, a significant molecular target is DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to a disruption of nucleic acid synthesis. The structural similarity of some quinoxaline derivatives to quinolone antibiotics, which are known DNA gyrase inhibitors, supports this finding. mdpi.com Furthermore, in pathogenic organisms like Schistosoma mansoni, a histone methyltransferase (SmMLL-1) has been identified as a potential target, highlighting the broad anti-parasitic potential of this chemical scaffold. sapub.org Other identified targets include multidrug efflux transporters in Candida albicans, the GABA-A/benzodiazepine receptor complex in the central nervous system, and the histamine (B1213489) H4 receptor, indicating the versatility of this compound class. mdpi.comresearchgate.netacs.org

| Target Class | Specific Target | Biological Significance | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | c-Kit, c-Met | Cancer cell growth, proliferation, angiogenesis | rsc.orgnih.gov |

| Enzyme (Topoisomerase) | DNA Gyrase | Bacterial DNA replication and repair | mdpi.com |

| Enzyme (Methyltransferase) | Histone Methyltransferase (SmMLL-1) | Parasite gene expression and survival | sapub.org |

| G-Protein Coupled Receptor (GPCR) | Histamine H4 Receptor | Inflammatory and immune responses | mdpi.com |

| Ligand-gated Ion Channel | GABA-A/Benzodiazepine Receptor Complex | Neuronal inhibition in the CNS | acs.org |

| Membrane Transporter | Candida albicans drug efflux pumps (CaCdr1p, CaMdr1p) | Fungal drug resistance | researchgate.net |

Ligand-Receptor Interaction Studies

Understanding the precise interactions between this compound derivatives and their molecular targets is fundamental to elucidating their mechanism of action and for rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling have provided significant insights into these interactions.

A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives binding to the human histamine H4 receptor identified key molecular descriptors that govern binding affinity. mdpi.com These descriptors highlighted the importance of specific structural fragments and physicochemical properties, such as shape, charge distribution, and atomic properties, in optimizing the interaction with the receptor's binding pocket. mdpi.com

Molecular docking studies have been instrumental in visualizing the binding modes of these ligands. For example, simulations of 2-piperazinyl quinoxaline derivatives within the active site of the c-Kit tyrosine kinase receptor have shown that the quinoxaline backbone facilitates crucial interactions like π–π stacking, hydrophobic contacts, and π–cation interactions with key amino acid residues. nih.govnih.gov These non-covalent interactions anchor the ligand within the binding site, leading to potent inhibition of kinase activity. Similarly, docking studies against viral targets, such as the SARS-CoV-2 main protease, have demonstrated the ability of the quinoxaline scaffold to bind effectively to the enzyme's active site. nih.gov

Cellular and Biochemical Pathway Modulation

The interaction of this compound with its molecular targets triggers a cascade of downstream events, leading to the modulation of various cellular and biochemical pathways. These alterations are the ultimate drivers of the compound's observed biological effects, ranging from antimicrobial to anticancer activities.

DNA Damage and SOS-Response Induction

The SOS response is a crucial DNA repair system in bacteria, activated in response to significant DNA damage. rsc.orgresearchgate.net This pathway, regulated by the LexA and RecA proteins, can promote bacterial survival but also contributes to mutagenesis and the development of antibiotic resistance. rsc.orgnih.gov Certain antimicrobial agents, such as quinolones, induce DNA double-stranded breaks, which in turn activate the SOS response. nih.govrsc.org

While some quinoxaline derivatives may induce DNA damage, others have been investigated as inhibitors of the SOS response. nih.gov By blocking this pathway, such compounds could potentially suppress the evolution of antibiotic resistance and enhance the efficacy of DNA-damaging agents. Structure-activity relationship studies on related scaffolds have shown that the presence of a piperazine ring can contribute to SOS inhibition activity, suggesting a potential mechanism for piperazinyl quinoxaline derivatives to combat antimicrobial resistance. nih.gov

Bioreductive Activation and Reactive Oxygen Species (ROS) Generation

A key mechanism, particularly for quinoxaline N-oxide derivatives, involves intracellular bioreductive activation. mdpi.comnih.gov This process occurs when cellular oxidoreductase enzymes, such as NADPH-dependent monooxygenases (P450), reduce the N-oxide groups on the quinoxaline ring. mdpi.com This single-electron reduction generates unstable radical intermediates and subsequently leads to the production of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals. mdpi.comnih.gov

The resulting increase in intracellular ROS levels induces significant oxidative stress, causing widespread damage to cellular components. This includes lipid peroxidation, protein oxidation, and, critically, DNA damage, which contributes to the cytotoxic and antimicrobial effects of the compounds. mdpi.com Studies on various quinoxaline derivatives have confirmed their ability to induce ROS production, leading to the collapse of mitochondrial membrane potential and triggering apoptosis in cancer cells. nih.gov

| Quinoxaline Type | Key Finding | Consequence | Reference |

|---|---|---|---|

| Quinoxaline 1,4-dioxides | Reduction by cellular oxidoreductases generates free radicals. | DNA damage, inhibition of DNA/RNA synthesis. | mdpi.comnih.gov |

| Novel synthesized derivatives | Induced ROS production in human cancer cell lines. | Malfunction of mitochondrial membrane potential, apoptosis. | nih.gov |

Inhibition of Nucleic Acid Synthesis

A primary mechanism underlying the antimicrobial activity of some this compound analogues is the inhibition of nucleic acid synthesis. mdpi.com This is achieved through the targeting of essential bacterial enzymes like DNA gyrase. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription. mdpi.com

By inhibiting DNA gyrase, these compounds prevent the uncoiling and replication of the bacterial chromosome, leading to a rapid cessation of cellular division and ultimately cell death. A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a compound with structural similarities to quinoxalines, demonstrated a dose-dependent inhibition of DNA gyrase supercoiling activity. mdpi.com This mode of action is analogous to that of the widely used quinolone class of antibiotics, suggesting that piperazinyl quinoxalines may represent a valuable scaffold for the development of new anti-infective agents targeting this validated pathway. mdpi.com

Alterations in Microbial Cell Wall Morphology

The bacterial cell wall is a critical structure for maintaining cellular integrity and protecting against environmental stress. Several studies have indicated that quinoxaline derivatives can compromise this protective barrier. The mechanism of action for quinoxaline 1,4-dioxides has been associated with inducing morphological changes in the bacterial cell wall. mdpi.com

More direct evidence comes from scanning electron microscopy (SEM) studies on bacteria treated with specific quinoxaline derivatives. These investigations revealed severe damage to the cell membrane in a dose-dependent manner. nih.gov Observations included initial cell membrane deformation, followed by depression and eventual rupture, leading to the leakage of intracellular contents and cell death. nih.gov This disruption of the cell wall and membrane integrity represents a potent bactericidal mechanism.

Suppression of Extracellular Virulence Factors

While direct studies exclusively detailing the suppression of extracellular virulence factors by this compound are limited, the broader class of quinoxaline derivatives has demonstrated significant potential in disrupting bacterial pathogenicity. This is often achieved by interfering with systems that regulate the expression and secretion of virulence factors, such as quorum sensing and biofilm formation.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for the production of a wide array of virulence factors, including toxins, proteases, and biofilm-forming components. Research into compounds structurally related to this compound has shown that the quinoxaline scaffold can act as a quorum sensing inhibitor. By blocking QS signaling pathways, these compounds can effectively "disarm" bacteria, rendering them less capable of causing infection without directly killing them, which may reduce the selective pressure for developing resistance.

Biofilm formation is another critical virulence mechanism that protects bacteria from host immune responses and antimicrobial agents. Quinoxaline derivatives have been investigated for their ability to inhibit biofilm formation in various pathogenic bacteria. The proposed mechanisms often involve the disruption of the extracellular polymeric substance (EPS) matrix, which is a key structural component of biofilms.

Furthermore, specific derivatives of quinoxaline have shown direct inhibition of key virulence factors. For instance, a study on quinoxalinediones revealed their ability to inhibit α-hemolysin, a pore-forming toxin produced by Staphylococcus aureus that is a major contributor to its pathogenicity. researchgate.net This finding highlights the potential for quinoxaline-based compounds to neutralize specific bacterial weapons.

Elucidation of Biological Targets and Effects

The biological activity of this compound and its analogues stems from their interaction with specific molecular targets within bacterial cells. The quinoxaline ring system, a bicyclic heterocycle, provides a versatile scaffold that can be functionalized to interact with a variety of biological macromolecules.

One of the well-established targets for quinoline-based antimicrobials, a class of compounds related to quinoxalines, is DNA gyrase . This essential bacterial enzyme is responsible for managing DNA topology during replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death. While direct evidence for this compound targeting DNA gyrase is not yet established, the structural similarities to known DNA gyrase inhibitors suggest this as a plausible mechanism of action.

Another area of investigation for quinoxaline derivatives is their potential to inhibit tyrosine kinases . In a study involving molecular docking, derivatives of this compound were shown to have the potential to bind to the catalytic cavity of the c-Kit tyrosine kinase receptor. nih.gov While this particular study focused on anticancer activity, it underscores the ability of the quinoxaline scaffold to interact with kinase domains, which are also present and essential in various bacterial signaling pathways.

Furthermore, the piperazine moiety is a common feature in many biologically active compounds and is known to contribute to their pharmacological properties. In the context of antimicrobial activity, the piperazine ring can influence factors such as solubility, cell permeability, and binding affinity to target proteins.

Recent research on flavonol derivatives containing both piperazine and quinoxaline fragments has provided insights into their antifungal mechanism. These compounds were found to damage the integrity of fungal cell membranes, leading to altered permeability and ultimately inhibiting fungal growth. nih.gov This suggests that membrane disruption could be another potential mechanism of action for piperazine-containing quinoxaline compounds against bacterial pathogens.

The following table summarizes the potential biological targets and effects of quinoxaline derivatives, providing a framework for understanding the possible mechanisms of this compound.

| Potential Biological Target | Observed or Postulated Effect |

| Quorum Sensing Systems | Inhibition of virulence factor production, disruption of bacterial communication. |

| Biofilm Formation | Prevention of bacterial aggregation and maturation of biofilms. |

| α-hemolysin | Neutralization of a key pore-forming toxin in Staphylococcus aureus. researchgate.net |

| DNA Gyrase | Inhibition of DNA replication and transcription. |

| Tyrosine Kinases | Interference with bacterial cell signaling pathways. nih.gov |

| Fungal Cell Membranes | Disruption of membrane integrity and permeability. nih.gov |

It is important to note that while the broader class of quinoxaline compounds shows promise in targeting bacterial virulence, further research is required to specifically elucidate the mechanisms and biological targets of this compound. Such studies will be crucial for the development of novel anti-virulence therapies to combat the growing threat of antibiotic resistance.

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Activity and Selectivity

The biological activity and selectivity of 2-(piperazin-1-yl)quinoxaline derivatives are highly sensitive to the nature and position of substituents on both the quinoxaline (B1680401) core and the piperazine (B1678402) ring. Research has demonstrated that even minor chemical modifications can lead to significant shifts in potency and target specificity.

For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, a closely related scaffold, compounds featuring a diaryl ether moiety on the piperazine side chain showed good efficacy against Toxoplasma gondii. researchgate.net SAR studies indicated a preference for hydrophobic aryl groups on the side chain to enhance activity. researchgate.net

In the context of anticancer activity, the substitution pattern on the quinoxaline nucleus is critical. A review of anticancer quinoxalines highlighted that an electron-withdrawing group like nitro (NO₂) at the 7-position of the quinoxaline core tends to decrease activity. mdpi.com Conversely, electron-releasing groups on an aromatic ring fused to the quinoxaline system can increase activity. mdpi.com The nature of the linker at the 3-position also plays a role, with an N-linker being more favorable for activity than an O-linker. mdpi.com

The table below summarizes the observed impact of different substitution patterns on the biological activity of quinoxaline derivatives.

| Scaffold Position | Substituent/Feature | Observed Impact on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Piperazine Side Chain | Hydrophobic Aryl Group | Increased Potency | Anti-Toxoplasma gondii | researchgate.net |

| Quinoxaline Position 7 | Electron-Withdrawing Group (e.g., NO₂) | Decreased Potency | Anticancer | mdpi.com |

| Quinoxaline Position 3 | N-linker vs. O-linker | N-linker increases activity | Anticancer | mdpi.com |

| Quinoxaline Position 3 | Secondary Amine vs. Primary/Tertiary | Secondary amine increases activity | Anticancer | mdpi.com |

| Quinoxaline Position 2 | o,o-dimethoxyphenyl group | Increased Potency | Anticancer | mdpi.com |

Role of the Piperazine Moiety in Pharmacological Action

The piperazine ring is a common pharmacophore in medicinal chemistry, and its inclusion in the this compound scaffold is fundamental to the biological activities observed. researchgate.net It often serves as a versatile linker that can be readily substituted to modulate physicochemical properties and target interactions.

One of the key roles of the piperazine moiety is to provide a basic nitrogen atom, which can be crucial for receptor binding. Studies on 2-piperazinyl quinoxalines as c-Met receptor tyrosine kinase inhibitors have revealed the importance of a basic, preferably tertiary, nitrogen substituent at the 2-position of the quinoxaline. nih.govrsc.org This nitrogen can participate in essential hydrogen bonding or electrostatic interactions within the active site of a biological target. nih.gov

Influence of Substituents on Quinoxaline Core Positions

Substitutions on the benzo portion of the quinoxaline core significantly modulate the electronic properties and steric profile of the entire molecule, thereby influencing its interaction with biological targets. The position of these substituents is as important as their chemical nature.